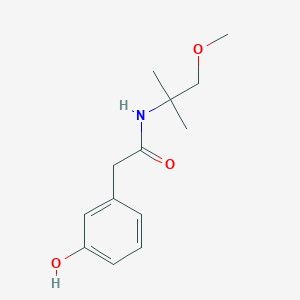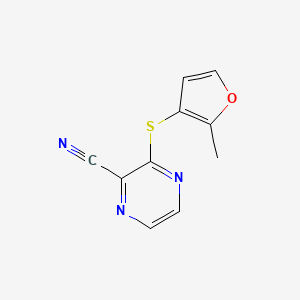
3-(2-Methylfuran-3-yl)sulfanylpyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylfuran-3-yl)sulfanylpyrazine-2-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Mécanisme D'action
The exact mechanism of action of 3-(2-Methylfuran-3-yl)sulfanylpyrazine-2-carbonitrile is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by inhibiting the activity of certain enzymes involved in the inflammatory response or by inducing apoptosis in tumor cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activity of certain enzymes involved in the inflammatory response. Additionally, this compound has been shown to induce apoptosis in tumor cells by activating certain signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-Methylfuran-3-yl)sulfanylpyrazine-2-carbonitrile in lab experiments is its potential therapeutic properties. This compound has been shown to exhibit anti-inflammatory and antitumor properties, making it a promising candidate for the development of new therapeutics. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental models.
Orientations Futures
There are several future directions for the study of 3-(2-Methylfuran-3-yl)sulfanylpyrazine-2-carbonitrile. One direction involves the development of new synthetic methods to improve the yield and purity of this compound. Another direction involves the study of the pharmacokinetics and pharmacodynamics of this compound to better understand its therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of this compound in preclinical and clinical trials. Finally, the potential use of this compound in combination with other therapeutics should be explored to determine if it can enhance the efficacy of existing treatments.
Méthodes De Synthèse
The synthesis of 3-(2-Methylfuran-3-yl)sulfanylpyrazine-2-carbonitrile has been achieved through various methods. One such method involves the reaction of 2-methylfuran-3-thiol with 2,3-dichloropyrazine in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-methylfuran-3-thiol with 2,3-dibromopyrazine in the presence of a base such as sodium hydride. The yield of the synthesis method varies depending on the method used.
Applications De Recherche Scientifique
The potential therapeutic properties of 3-(2-Methylfuran-3-yl)sulfanylpyrazine-2-carbonitrile have been studied extensively in scientific research. This compound has been shown to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has been shown to exhibit antitumor properties and has been studied for its potential use in the treatment of various types of cancer.
Propriétés
IUPAC Name |
3-(2-methylfuran-3-yl)sulfanylpyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS/c1-7-9(2-5-14-7)15-10-8(6-11)12-3-4-13-10/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZODKRAWJAMKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SC2=NC=CN=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

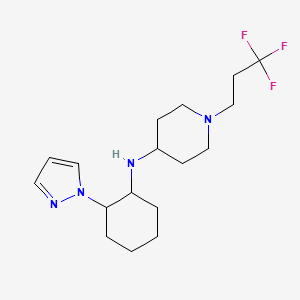
![4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine](/img/structure/B7647723.png)
![1-Methyl-4-[[1-(oxan-4-yl)ethylamino]methyl]-5-phenylpyrrolidin-2-one](/img/structure/B7647728.png)
![4-[2-(dimethylamino)-2-oxoethyl]-N-(1-thiophen-2-ylpropyl)piperidine-1-carboxamide](/img/structure/B7647734.png)
![2-[[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B7647741.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepane-1-carboxamide](/img/structure/B7647745.png)
![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7647752.png)
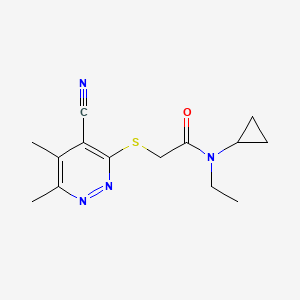
![2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B7647794.png)
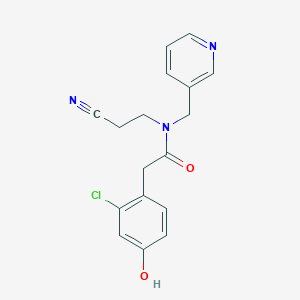
![1-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]piperidin-2-one](/img/structure/B7647801.png)
![2-[(2-methoxy-2-phenylacetyl)amino]-N-prop-2-ynylbenzamide](/img/structure/B7647802.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-fluoropyridin-2-yl)methyl]azepane-1-carboxamide](/img/structure/B7647810.png)
